Perfluorophenyl 4-fluorobenzoate
Overview
Description
Perfluorophenyl 4-fluorobenzoate is a useful research compound. Its molecular formula is C13H4F6O2 and its molecular weight is 306.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medical Imaging and Radiopharmaceuticals : Perfluorophenyl 4-fluorobenzoate derivatives are used in the synthesis of radiolabeled peptides for positron emission tomography (PET) imaging. These compounds have shown promise in the rapid labeling of peptides without affecting their biological activity, which is crucial for medical imaging applications (Sutcliffe-Goulden et al., 2002). Similarly, N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), a derivative of this compound, is used for labeling proteins like Avastin™ (Bevacizumab) in PET imaging, showcasing its significance in radiopharmaceutical development (Tang et al., 2008).
Environmental Studies : In environmental science, fluorobenzoate derivatives, including this compound, are evaluated for their behavior as tracers in soil and groundwater. For instance, studies have assessed the transport properties of various fluorobenzoates in different soil types, highlighting their potential as nonreactive tracers in environmental studies (Jaynes, 1994).
Chemical Synthesis : Perfluorophenyl-substituted compounds have been synthesized and studied for their molecular conformations, solvent dependency, and crystallization behavior. These studies provide insights into the interaction of perfluorophenyl groups with other compounds and their potential applications in material science and organic synthesis (Kusakawa et al., 2019).
Biotransformation Studies : Research on the biotransformation of fluorinated compounds like 4-fluorobenzoate, a related compound to this compound, by bacteria offers insights into the microbial degradation pathways of fluorinated organic compounds. This has implications in environmental biotechnology and pollution control (Murphy et al., 2008).
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-fluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4F6O2/c14-6-3-1-5(2-4-6)13(20)21-12-10(18)8(16)7(15)9(17)11(12)19/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMGSQVSVDUWQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4F6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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